trans-Chlordane

In Vitro Toxicology Hepatotoxicity Isomer-Specific Effects

trans-Chlordane (CAS 5103-74-2, γ-chlordane) is a high-purity (>99%) analytical reference standard essential for isomer-specific research. Unlike technical-grade mixtures, this pure isomer ensures accurate quantification in EPA Method 8081, resolves enantioselective metabolic pathways (e.g., CYP2B/3A-mediated conversion)[reference:0], and enables chiral analysis to differentiate legacy vs. recent contamination[reference:1][reference:2]. Its distinct environmental fate and toxicological profile make it indispensable for regulatory compliance, forensic investigations, and modeling trophic transfer in aquatic food webs. Procuring the pure trans-isomer guarantees data reproducibility and meets stringent regulatory data quality objectives for human health risk assessments.

Molecular Formula C10H6Cl8
Molecular Weight 409.8 g/mol
CAS No. 5103-74-2
Cat. No. B041516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Chlordane
CAS5103-74-2
Synonyms(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene;  (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene;  1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr
Molecular FormulaC10H6Cl8
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8+,9-/m1/s1
InChIKeyBIWJNBZANLAXMG-OESJLNMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene
In water, 0.056 mg/L @ 25 °C
Solubility in water: none
0.0001%

trans-Chlordane (CAS 5103-74-2) Procurement and Analytical Reference Standard Overview


trans-Chlordane (CAS 5103-74-2), also known as γ-chlordane, is a specific stereoisomer of the chlorinated cyclodiene pesticide chlordane [1]. It constitutes a major component (typically 25–50% along with its cis-isomer) of technical-grade chlordane mixtures, which were historically used for termite control and agricultural pest management before being banned under the Stockholm Convention on Persistent Organic Pollutants due to environmental persistence and bioaccumulation concerns [1][2]. Today, trans-chlordane is commercially available as a highly purified preparation (>99% by weight) and is primarily used as an analytical reference standard for environmental monitoring, toxicological research, and forensic investigations of legacy contamination [1].

Why trans-Chlordane (CAS 5103-74-2) Cannot Be Interchanged with cis-Chlordane or Technical Mixtures


Despite sharing the same molecular formula and being co-constituents in technical chlordane, trans-chlordane and cis-chlordane exhibit markedly distinct environmental fates, enantioselective metabolic pathways, and toxicological profiles that preclude generic substitution in analytical or research applications [1]. These differences arise from their distinct three-dimensional structures, which interact differently with biological receptors, enzymes, and analytical stationary phases [2]. For environmental monitoring, regulatory compliance (e.g., under EPA Method 8081), and mechanistic toxicology studies, procurement of the pure trans-isomer is essential to ensure accurate quantification and data reproducibility [1].

trans-Chlordane (CAS 5103-74-2): Quantitative Comparative Evidence for Scientific Selection


trans-Chlordane Exhibits Higher In Vitro Cytotoxicity Compared to cis-Chlordane in HepG2 Cells

In a comparative in vitro study using HepG2 human hepatocellular carcinoma cells, trans-chlordane demonstrated greater cytotoxicity than its cis isomer. This finding aligns with the broader trend that trans-isomers of chlordane-related compounds (e.g., trans-nonachlor) exhibit higher toxicity [1]. The study reported that trans-nonachlor was the most toxic compound tested, and specifically noted that trans-isomers were more toxic than their corresponding cis-isomers [1].

In Vitro Toxicology Hepatotoxicity Isomer-Specific Effects

trans-Chlordane Displays Distinct Enantioselective Metabolism to Oxychlordane in Rat Liver Microsomes

trans-Chlordane undergoes enantioselective metabolism by rat liver microsomes to form oxychlordane and 1,2-dichlorochlordene. The enantiomeric fraction (EF) for oxychlordane formation ranged from 0.45 to 0.89, and for 1,2-dichlorochlordene from 0.42 to 0.90, depending on the specific cytochrome P450 enzyme isoform induced [1]. This process is isoform-dependent, with the rank order of metabolic activity being phenobarbital-induced (CYP2B) > dexamethasone-induced (CYP3A) > control microsomes [1]. The study did not directly compare the rates of oxychlordane formation from trans- versus cis-chlordane in this excerpt, but established that both parent isomers undergo this conversion enantioselectively.

Metabolism Cytochrome P450 Enantioselectivity

trans-Chlordane Shows Enantioselective Degradation and Distinct Enantiomeric Fractions in Environmental Matrices

Analysis of archived UK agricultural soils revealed enantioselective degradation of both trans-chlordane (TC) and cis-chlordane (CC), although the depletion over time was not statistically significant [1]. Studies on Arctic air samples (1993–1998) showed mean enantiomeric fractions (EF+) for trans-chlordane ranging from 0.463 to 0.477 across different sampling sites, while cis-chlordane EFs were slightly higher, ranging from 0.503 to 0.511 [2]. This indicates a preferential depletion of one enantiomer of trans-chlordane in the environment, likely due to microbial activity, leading to non-racemic signatures that are valuable for source apportionment and age-dating of contamination [2].

Environmental Fate Enantioselective Degradation Soil Contamination

trans-Chlordane Bioconcentrates in Fish with Enantioselective Elimination Kinetics

In a 50-day depuration study with common carp (Cyprinus carpio L.) exposed to technical chlordane, trans-chlordane exhibited enantioselective elimination. While both cis- and trans-chlordane had similar whole-body half-lives of approximately 18 days, the enantiomeric ratio (ER) of trans-chlordane decreased significantly from 1.0 to 0.7 over this period, indicating preferential metabolism of the (-)-enantiomer [1]. In contrast, no enantiomeric changes were observed for cis-chlordane [1]. The half-life for the (-)-trans-chlordane enantiomer was estimated at 15 days, compared to 20 days for the (+)-enantiomer [1]. Furthermore, fish concentrated trans-chlordane to a greater extent than cis-chlordane (312 ng/g vs. 162 ng/g after 3 days of exposure) [1].

Bioaccumulation Aquatic Toxicology Enantioselective Elimination

Analytical Chromatographic Behavior: trans-Chlordane and cis-Chlordane Exhibit Distinct Retention Times in GC Analysis

In gas chromatography-mass spectrometry (GC-MS) methods designed for organochlorine pesticide analysis, trans-chlordane and cis-chlordane are well-resolved and exhibit distinct retention times [1]. For example, a validated method using supercritical fluid extraction and two-dimensional GC (2D-GC) achieved baseline separation of cis- and trans-chlordane isomers at the ppb level in fish tissue, enabling accurate concentration and enantiomeric ratio determination [2]. A multidimensional GC-SIM-MS method for air analysis also confirmed the separation and quantification of eight chlordane-related compounds, including trans- and cis-chlordane, with recoveries of 91–107% [1].

Analytical Chemistry Gas Chromatography Environmental Monitoring

Regulatory and Risk Assessment Values for trans-Chlordane Are Derived from Isomer-Specific Data

While the U.S. EPA IRIS database provides a Reference Dose (RfD) of 5 x 10⁻⁴ mg/kg-day for technical chlordane based on hepatic effects, and an Oral Slope Factor of 3.5 x 10⁻¹ per mg/kg-day for cancer risk, these values are based on studies of the technical mixture [1]. However, regulatory agencies increasingly recognize the need for isomer-specific risk assessment due to the different toxicological profiles of cis- and trans-chlordane [2]. The French agency INERIS has published specific inhalation reference values for trans-chlordane, including a chronic Reference Concentration (RfC) of 0.7 µg/m³ and an Inhalation Unit Risk (ERUi) of 0.0001 (µg/m³)⁻¹, underscoring the distinct hazard characterization of this isomer [2].

Risk Assessment Regulatory Toxicology Reference Dose

Optimal Application Scenarios for trans-Chlordane (CAS 5103-74-2) Based on Quantitative Evidence


Environmental Forensics and Source Apportionment of Legacy POP Contamination

Given the distinct enantiomeric signature of trans-chlordane in environmental matrices—with mean EF+ values in Arctic air ranging from 0.463 to 0.477, consistently lower than the >0.500 values for cis-chlordane [1]—the pure trans-isomer is indispensable as a reference standard for chiral analysis. This allows researchers to differentiate between recent vs. historical contamination sources and to track long-range atmospheric transport of persistent organic pollutants (POPs).

Aquatic Ecotoxicology and Bioaccumulation Studies

The enantioselective elimination of trans-chlordane in fish, where the ER decreases from 1.0 to 0.7 over a 50-day depuration period (with half-lives of 15 and 20 days for the (-) and (+) enantiomers, respectively) [2], makes pure trans-chlordane essential for accurately modeling trophic transfer and biomagnification in aquatic food webs. Using a technical mixture would obscure these isomer-specific kinetic differences and lead to inaccurate risk assessments.

Mechanistic In Vitro and In Vivo Mammalian Toxicology

In vitro studies indicate that trans-isomers of chlordane compounds are more cytotoxic than their cis counterparts in human liver cells [3]. Furthermore, the enantioselective metabolism of trans-chlordane to oxychlordane (EF = 0.45–0.89) is highly dependent on specific cytochrome P450 isoforms (CYP2B and CYP3A) [4]. For toxicologists investigating the molecular mechanisms of hepatotoxicity, neurotoxicity, or endocrine disruption, a pure trans-chlordane standard is required to isolate and study these isomer-specific pathways.

Analytical Method Development and Validation for Regulatory Compliance

Regulatory methods such as EPA Method 8081 for organochlorine pesticides require the accurate identification and quantification of individual chlordane isomers. The distinct chromatographic separation of trans-chlordane from cis-chlordane in GC-MS systems [5] and the existence of isomer-specific regulatory reference values (e.g., an RfC of 0.7 µg/m³ for trans-chlordane [6]) necessitate the procurement of a high-purity (>99%) trans-chlordane analytical standard to ensure method accuracy, precision, and compliance with data quality objectives for environmental monitoring and human health risk assessment.

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